molecular formula C9H11NO2 B101674 Methyl 2-amino-6-methylbenzoate CAS No. 18595-13-6

Methyl 2-amino-6-methylbenzoate

Cat. No. B101674
CAS RN: 18595-13-6
M. Wt: 165.19 g/mol
InChI Key: HCLLOQLXKCCWLJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-methylbenzoate” is a chemical compound with the CAS Number: 18595-13-6 . It has a molecular weight of 165.19 and its molecular formula is C9H11NO2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2-amino-6-methylbenzoate” involves a reaction between CH3O– (nucleophile) and a halide to give the desired ether . The halide precursor can then be directly connected with the starting material .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-6-methylbenzoate” is 1S/C9H11NO2/c1-6-4-3-5-7 (10)8 (6)9 (11)12-2/h3-5H,10H2,1-2H3 . The InChI key is HCLLOQLXKCCWLJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-amino-6-methylbenzoate” is a colorless to yellow solid or liquid . The boiling point is not specified .

Scientific Research Applications

    Fungicides

    • Field : Agriculture and Plant Pathology .
    • Application : Methyl 2-amino-6-methylbenzoate is a component of benzimidazole fungicides, which are highly effective, low-toxicity, systemic broad-spectrum fungicides .
    • Method : These fungicides are applied to crops to prevent and control various plant diseases caused by fungi .
    • Results : Benzimidazole fungicides have shown outstanding antibacterial properties and are widely used in agriculture .

    Photodegradation Studies

    • Field : Environmental Chemistry .
    • Application : Methyl 2-amino-6-methylbenzoate, also known as methyl anthranilate, undergoes direct photolysis under UVC and UVB irradiation .
    • Method : The photodegradation of this compound is further accelerated in the presence of H2O2 .
    • Results : This study provides insights into the environmental fate of Methyl 2-amino-6-methylbenzoate .

Safety And Hazards

“Methyl 2-amino-6-methylbenzoate” is associated with some safety hazards. The GHS pictograms indicate a warning signal . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 2-amino-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLLOQLXKCCWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342702
Record name Methyl 2-amino-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-methylbenzoate

CAS RN

18595-13-6
Record name Benzoic acid, 2-amino-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18595-13-6
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Powdered potassium hydroxide (7.4 g, 0.132 mol) was admixed with dimethyl sulfoxide (DMSO) (100 ml), and the mixture was stirred for 5 minutes. 6-Methylanthranilic acid (10.0 g, 0.066 mol) was then added to the mixture and iodomethane (4.52 ml, 0.073 mol) added dropwise. The reaction mixture was stirred for 30 minutes at room temperature, then diluted with 250 ml of ether, washed with water (3×100 ml), dried over magnesium sulfate and concentrated. The crude product was filtered through a pad of flash grade (32-63) silica gel and eluted with 1:9 ether:hexane to afford 4.23 g (39%) of methyl 6-methylanthranilate as an oil.
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10 g
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4.52 mL
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Synthesis routes and methods III

Procedure details

2-Methyl-6-nitrobenzoic acid is reacted with trimethylsilyldiazomethane to yield methyl 2-methyl-6-nitrobenzoate with m.p. 44–45° (Chem. Pharm. Bull., Vol. 29, 1475 (1981)). Methyl 2-methyl-6-nitrobenzoate is hydrogenated in methanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 2-methyl-6-aminobenzoate.
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Synthesis routes and methods IV

Procedure details

Dissolve 2-Amino-6-methyl-benzoic acid (3.00 g, 19.8 mmol) in ethylacetate (100 mL) and ethanol (100 mL) and add (trimethylsilyl) diazomethane (19.8 mL, 39.7 mmol, 2M in hexane) at room temperature and stir the solution for 1 h 30 min. Remove the solvent under reduced pressure to afford the title compound (3.30 g, quantitative). 1H NMR (CDCl3, 300 MHz) δ 2.43 (s, 3H), 3.89 (s, 3H), 5.11 (brs, 2H), 6.52 (m, 2H), 7.08 (t, J=7.7 Hz, 1H). MS (ES+): 166 (M+H).
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
The major component of the trail pheromone ofT. impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng …
Number of citations: 28 link.springer.com
X Wu, L Zhu, D Visky, R Xie, S Shao, X Liang - Analytical Methods, 2014 - pubs.rsc.org
… 3, there is no interference at the retention time of methyl 2-amino-6-methylbenzoate from the API control blank, suggesting that the investigated API did not contain the GTI 1. To …
Number of citations: 8 pubs.rsc.org
L Lu, Y Li, X Jiang - Green Chemistry, 2020 - pubs.rsc.org
… We commenced our studies with methyl 2-amino-6-methylbenzoate 1a, an intermediate 19 of 4-hydroxyphenylpyruvate dioxygenase inhibitors with broad-spectrum weed control and …
Number of citations: 33 pubs.rsc.org
YC Yan, W Wu, GY Huang, WC Yang… - Journal of Agricultural …, 2022 - ACS Publications
… The reduction of compound 2 under the condition of Fe/CH 3 COOH produced methyl 2-amino-6-methylbenzoate, which was then reacted with iodine monochloride to generate …
Number of citations: 16 pubs.acs.org
JX Nan, J Dong, JQ Cao, GY Huang… - Journal of Agricultural …, 2023 - ACS Publications
… We selected methyl 2-methyl-6-nitrobenzoate (1), obtained from commercial companies, as the starting material for the synthesis of methyl 2-amino-6-methylbenzoate (2) using a …
Number of citations: 2 pubs.acs.org
A Asagarasu, T Matsui, H Hayashi… - Journal of medicinal …, 2010 - ACS Publications
We have prepared a series of quinazolinone derivatives linked with piperazinylquinoline for the treatment of irritable bowel syndrome (IBS). Using pharmacophore analysis, we …
Number of citations: 32 pubs.acs.org
RG Higby - 1988 - search.proquest.com
… The fluorine analog was prepared from the methyl 2-amino-6-methylbenzoate by diazotization with tert-butyl nitrite in the presence of boron trifluoride etherate to give the …
Number of citations: 0 search.proquest.com

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